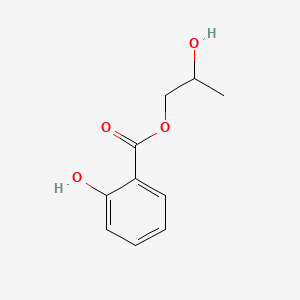

2-Hydroxypropyl salicylate

Description

Contextualization of 2-Hydroxypropyl Salicylate (B1505791) within the Salicylate Ester Family

The salicylate ester family comprises a class of chemical compounds that are the salts or esters of salicylic (B10762653) acid. nih.gov These compounds are characterized by the core structure of salicylic acid, a 2-hydroxybenzoic acid, where the carboxylic acid group is esterified with an alcohol. This family includes well-known compounds such as methyl salicylate, the primary component of wintergreen oil, and acetylsalicylic acid, commonly known as aspirin (B1665792). drugbank.com Salicylates are recognized for their role as anti-inflammatory, analgesic, and antipyretic agents, primarily through the inhibition of cyclooxygenase enzymes and subsequent reduction in prostaglandin (B15479496) synthesis. nih.govdrugbank.com

2-Hydroxypropyl salicylate fits within this family as the ester formed from the reaction of salicylic acid and propylene (B89431) glycol. nih.gov The chemical structure consists of the salicylate moiety attached to a 2-hydroxypropyl group. ontosight.ai This modification significantly influences properties such as solubility, stability, and skin penetration compared to the parent salicylic acid. ontosight.ai The synthesis of this compound and similar esters typically involves standard esterification protocols. vulcanchem.com For instance, the synthesis of the related 2-hydroxyethyl salicylate is achieved by the esterification of salicylic acid with ethylene (B1197577) glycol in the presence of an acid catalyst like concentrated sulfuric acid. fengchengroup.com

Table 1: Comparison of Selected Salicylate Esters

| Property | This compound | 2-Hydroxyethyl Salicylate | Methyl Salicylate |

| IUPAC Name | 2-hydroxypropyl 2-hydroxybenzoate | 2-hydroxyethyl 2-hydroxybenzoate | methyl 2-hydroxybenzoate |

| Synonyms | Propylene glycol salicylate nih.gov | Glycol monosalicylate tcichemicals.com | Oil of Wintergreen drugbank.com |

| CAS Number | 71672-82-7 vulcanchem.com | 87-28-5 sielc.com | 119-36-8 |

| Molecular Formula | C₁₀H₁₂O₄ | C₉H₁₀O₄ sielc.com | C₈H₈O₃ |

| Molecular Weight | 196.19 g/mol | 182.176 g/mol sielc.com | 152.15 g/mol |

Interdisciplinary Significance in Contemporary Chemical Sciences

The distinct properties of this compound make it a compound of significant interest across multiple scientific disciplines. Its applications are primarily rooted in its function as a chemical intermediate and a component in advanced material formulations. ontosight.ai

In pharmaceutical and materials science , salicylate-based polymers are a major area of research for controlled drug delivery. researchgate.netresearchgate.net Scientists have chemically incorporated salicylic acid into polymer backbones to create salicylate-based poly(anhydride-esters) (PAEs). These polymers are designed to release salicylic acid in a controlled manner upon hydrolysis, which is beneficial for applications like wound healing. researchgate.net The development of such drug delivery systems aims to overcome the limitations of conventional drugs, such as low stability or a short half-life. researchgate.net For example, macromolecular prodrugs have been synthesized by covalently attaching salicylic acid to polymers like hydroxypropylcellulose (B1664869) (HPC), creating systems for sustained release. rsc.org Similarly, modified hydroxypropyl methyl cellulose (B213188) (HPMC) has been used as a carrier for the controlled release of other active compounds like 5-amino salicylic acid. nih.gov

The field of transdermal drug delivery also explores the use of salicylate esters. The ability of a drug to penetrate the skin is a critical factor for the efficacy of topical formulations. mdpi.com The modification of salicylic acid into an ester like this compound can alter its skin penetration properties. ontosight.ai Research in this area investigates how different chemical enhancers, including various salicylates, can improve the permeation of active pharmaceutical ingredients through the skin barrier. researchgate.netnih.gov The goal is to develop more effective transdermal patches and topical creams that offer advantages over oral or intravenous delivery, such as avoiding the first-pass metabolism in the liver. nih.gov

In analytical chemistry , the study of salicylate esters contributes to the development of sophisticated analytical techniques. Methods such as high-performance liquid chromatography (HPLC) are crucial for the separation, identification, and quantification of these compounds in various matrices. sielc.comsielc.com For instance, reverse-phase HPLC methods have been established to analyze 2-hydroxyethyl salicylate and salicylic acid mixtures, often using UV detection at specific wavelengths like 238 nm. sielc.comsielc.com These analytical methods are essential for quality control in manufacturing and for studying the metabolism and pharmacokinetics of these compounds. sielc.comresearchgate.net Furthermore, advanced techniques combining HPLC with mass spectrometry are used to detect salicylate and its metabolites in biological samples, which can serve as indices for studying in vivo biochemical processes. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

71672-82-7 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.2 g/mol |

IUPAC Name |

2-hydroxypropyl 2-hydroxybenzoate |

InChI |

InChI=1S/C10H12O4/c1-7(11)6-14-10(13)8-4-2-3-5-9(8)12/h2-5,7,11-12H,6H2,1H3 |

InChI Key |

CEGJMSLTYGORDN-UHFFFAOYSA-N |

SMILES |

CC(COC(=O)C1=CC=CC=C1O)O |

Canonical SMILES |

CC(COC(=O)C1=CC=CC=C1O)O |

Other CAS No. |

71672-82-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of 2 Hydroxypropyl Salicylate

Direct Esterification Pathways to 2-Hydroxypropyl Salicylate (B1505791)

The most conventional route to 2-Hydroxypropyl Salicylate involves the direct esterification of salicylic (B10762653) acid with propylene (B89431) glycol (1,2-propanediol). This reaction forms an ester bond between the carboxylic acid group of salicylic acid and one of the hydroxyl groups of propylene glycol. Another common approach is the transesterification of an existing salicylate ester, such as methyl salicylate, with propylene glycol. google.com In this process, the methoxy (B1213986) group of methyl salicylate is displaced by the 2-hydroxypropoxy group. google.com

Catalytic Systems for Ester Bond Formation

The efficiency of esterification is highly dependent on the catalytic system employed. A range of catalysts has been explored for the synthesis of salicylate esters, which are applicable to the formation of this compound.

Homogeneous Catalysts : Traditional mineral acids like sulfuric acid are effective but can lead to side reactions and purification challenges. google.com Organometallic compounds, such as alkali metal alcoholates (e.g., sodium methylate), are used to catalyze transesterification reactions effectively, even at room temperature. google.com

Heterogeneous Catalysts : To overcome the issues associated with homogeneous catalysts, solid acid catalysts have been developed. These are easily separable and often more environmentally benign. Examples include:

Zeolites : Zeolites like Hβ and HZSM5 have shown suitability for the esterification of salicylic acid, with their catalytic activity attributed to their acid site strength and distribution. dergipark.org.tr

Ion-Exchange Resins : Strongly acidic cation-exchange resins, such as Lewatit MonoPlus S-100, have been successfully used as catalysts in the esterification of salicylic acid with various alcohols. dergipark.org.tr

Functionalized Polymers : Polyethylene glycol (PEG) functionalized with sulfonic acid groups (PEG-SO₃H) has been demonstrated as an active solid acid catalyst for producing methyl salicylate, achieving high yields under optimized conditions. researchgate.net

Supported Catalysts : A solid composite catalyst comprising dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) supported on modified diatomaceous earth has been shown to be an efficient system for producing methyl salicylate, improving reaction extent and simplifying recycling. google.com

Ionic Liquids : Brönsted acidic ionic liquids have been utilized as effective and recyclable catalysts for the esterification of salicylic acid, particularly under microwave irradiation, where their activity correlates with their acidity. dergipark.org.tr

Below is a table summarizing various catalytic systems used in the esterification of salicylic acid.

| Catalyst Type | Specific Example | Reactants | Key Findings | Reference |

| Alkali Metal Alcoholate | Sodium Methylate | Methyl Salicylate, 1,2-Propanediol | Effective for transesterification to form monoesters of polyhydric alcohols. | google.com |

| Ion-Exchange Resin | Lewatit MonoPlus S-100 | Salicylic Acid, n-Amyl Alcohol | Reaction kinetics fit the Langmuir-Hinshelwood model best. | dergipark.org.tr |

| Functionalized Polymer | PEG-SO₃H | Salicylic Acid, Methanol | High yields (82%) achieved under optimized conditions (65°C, 150 min). | researchgate.net |

| Ionic Liquid | Brönsted Acidic Ionic Liquids | Salicylic Acid, Various Alcohols | Catalytic activity corresponds directly to the Brönsted acidity of the ionic liquid. | dergipark.org.tr |

| Supported Catalyst | DCC/DMAP on Diatomite | Salicylic Acid, Methanol | Replaces traditional H₂SO₄, improves reaction extent by 25-30%, and facilitates recycling. | google.com |

Kinetic and Thermodynamic Considerations in Synthesis

The synthesis of this compound via esterification is a reversible reaction, and its progress is governed by both kinetic and thermodynamic factors.

Kinetics: The rate of esterification is influenced by several parameters, including temperature, reactant molar ratio, and catalyst concentration. dergipark.org.tr Studies on the esterification of salicylic acid with other alcohols, which provide a model for the synthesis of this compound, have shown that the reaction often follows pseudo-first-order kinetics, particularly concerning the hydrolysis of the ester bond, which is the reverse reaction. sci-hub.se The mechanism of hydrolysis, and by extension esterification, can be complex, involving trans-esterification in the presence of polyhydric alcohols like propylene glycol. sci-hub.se Kinetic modeling using approaches such as the quasi-homogeneous, Eley-Rideal, and Langmuir-Hinshelwood models helps in understanding the reaction mechanism at the catalyst surface. For the esterification of salicylic acid with n-amyl alcohol using a resin catalyst, the Langmuir-Hinshelwood model provided the best fit, suggesting that the reaction occurs between adsorbed species on the catalyst surface. dergipark.org.tr The activation energy for the esterification of salicylic acid can vary significantly depending on the catalyst used; for example, it was calculated to be 25 kcal/mol with a Hβ zeolite catalyst. dergipark.org.tr

Thermodynamics: The esterification reaction is typically endoergic, meaning it requires an input of energy to proceed. mdpi.com The equilibrium position can be shifted to favor the product (this compound) by removing one of the products, usually water, from the reaction mixture. This is a practical application of Le Châtelier's principle. In prebiotic polymer synthesis studies, it has been noted that while condensation reactions like esterification are energetically unfavorable in dilute aqueous solutions, crowded conditions, such as those in evaporites, can create stabilizing effects that favor polymer formation. mdpi.com This suggests that reaction conditions that mimic molecular crowding could thermodynamically favor the synthesis of this compound.

Advanced Precursor Chemistry: Derivatization of Salicylic Acid Analogues

To achieve specific properties or to facilitate synthesis, salicylic acid can be chemically modified before its reaction to form salicylate esters. These derivatization strategies create advanced precursors for the synthesis of compounds like this compound.

Alkylation Reactions and Mechanistic Elucidation

Alkylation involves the introduction of an alkyl group onto the salicylic acid molecule, typically on the aromatic ring. This is often achieved through Friedel-Crafts chemistry. whiterose.ac.uk A common industrial process involves reacting salicylic acid with an olefin (containing at least four carbon atoms) at elevated temperatures in the presence of a suitable catalyst. google.comwipo.int Catalysts for this reaction include perfluoroalkylsulfonic acids, alkylsulfonic acids, or acidic clays. google.comwipo.int

The mechanism of these alkylation reactions is a key area of study. For instance, research into the alkylation of salicylic acid has explored whether the reaction proceeds via the initial formation of salicylate esters as intermediates, followed by rearrangement. whiterose.ac.uk More advanced methods involve stereoselective alkylation. For example, esters of salicylic acid derivatives with chiral auxiliaries like 8-phenylmenthol can undergo efficient Birch reduction and subsequent diastereoselective alkylation to create new quaternary stereogenic centers. acs.org This highlights the potential for precise control over the molecular architecture of salicylic acid precursors.

Regioselective Derivatization Strategies

Regioselectivity, the control of the site of chemical reaction, is crucial for synthesizing specifically substituted salicylic acid analogues. While the inherent electronic properties of salicylic acid direct substituents to certain positions, advanced catalytic methods allow for functionalization at less reactive sites.

One powerful strategy is directed C-H functionalization. For example, iridium-catalyzed C-H borylation can introduce boryl groups at specific positions on an aromatic ring, which can then be converted to other functional groups. acs.org While demonstrated on other aromatic systems, this principle is applicable to salicylic acid derivatives. Another approach involves exploiting the reactivity of arynes, highly reactive intermediates generated from substituted aromatic rings. The generation and trapping of novel heteroarynes derived from benzothiadiazole, a relative of salicylic acid's ring system, showcases how specific substitution patterns can be achieved. acs.org

For salicylic acid itself, regioselective methods have been developed to synthesize specific esters. A method for the synthesis of esters of quercetin (B1663063) and myricetin (B1677590) at the 3-position hydroxyl group utilizes various hydroxybenzoic acids, including salicylic acid, demonstrating control over which hydroxyl group reacts. researcher.life Similarly, stereocontrolled Birch reduction/alkylation reactions on salicylic acid esters allow for the creation of specific 1,4-cyclohexadiene (B1204751) structures with high diastereoselectivity, which is a form of regiocontrol. acs.org

Polymer-Mediated Synthesis Approaches for Salicylate Esters

An innovative approach to synthesizing salicylate esters involves their incorporation into a polymer backbone. This creates polymeric prodrugs from which the active salicylate moiety can be released over time.

One prominent method is the synthesis of salicylate-based poly(anhydride-esters). nih.gov These polymers are typically created via melt-condensation polymerization of a monomer derived from two salicylic acid molecules linked by a biocompatible molecule, such as sebacic acid. nih.govresearchgate.net The synthesis first involves protecting the carboxylic acid of salicylic acid (e.g., as a benzyl (B1604629) ester), reacting the phenolic hydroxyl group with a linker like sebacoyl chloride, deprotecting the carboxylic acid groups to form a diacid monomer, and finally polymerizing this monomer via melt condensation. nih.govresearchgate.net The properties of the resulting polymer, such as molecular weight and glass transition temperature, can be tuned by varying the structure of the linker molecule. acs.org

Alternatively, solution polymerization can be used, which may yield polymers with higher molecular weights compared to melt condensation. researchgate.net Spectroscopic analysis has shown that a thermodynamic rearrangement can occur during melt-condensation, leading to the formation of a stable salicylate ester that is not observed during solution polymerization. researchgate.net

Another polymer-mediated approach involves conjugating salicylic acid to a pre-existing polymer. For example, poly(vinyl alcohol) (PVA) can be functionalized with chloroacetate (B1199739) groups, which then react with sodium salicylate to form a PVA-salicylic acid conjugate. sapub.org In this system, the drug is attached to the polymer backbone via an ester bond that can be hydrolyzed to release the active compound. sapub.org

Conjugation to Polymeric Carriers

Conjugation involves the covalent attachment of a salicylate derivative to a polymeric carrier. This method is often employed to create macromolecular prodrugs or to modify the surface properties of materials. The polymer acts as a scaffold, and the salicylate is a pendent group attached to the main chain. The linkage is typically designed to be cleavable under specific conditions.

Several studies have demonstrated the conjugation of salicylic acid to various biocompatible polymers. A common strategy involves a two-step procedure: activation of the polymer backbone followed by the coupling of the salicylate.

For instance, poly(vinyl alcohol) (PVA) has been used as a polymeric carrier for salicylic acid. sapub.org In this process, PVA is first functionalized through chloroacetylation using chloroacetyl chloride. sapub.org The resulting chloroacetylated PVA possesses reactive sites for the subsequent reaction. The sodium salt of salicylic acid is then coupled to these sites, forming an ester bond and yielding the PVA-salicylic acid conjugate. sapub.org The degree of substitution can be controlled, and the release of the salicylate is achieved through the hydrolysis of this ester linkage. sapub.org

A similar approach has been applied to poly(2-hydroxyethyl methacrylate) (PHEMA). researchgate.net PHEMA is first functionalized with chloroacetate groups by reacting it with chloroacetyl chloride. researchgate.net The degree of substitution can be varied by adjusting the reactant ratios. researchgate.net The sodium salt of salicylic acid is then reacted with the chloroacetylated PHEMA to form the final conjugate. researchgate.net The release of sodium salicylate from these conjugates in aqueous buffer solutions demonstrates the hydrolytic cleavability of the ester bond. researchgate.net

Another method involves the in situ activation of salicylic acid. Hydroxypropylmethylcellulose (B13716658) (HPMC), a hydrophilic polymer, has been conjugated with salicylic acid using p-toluenesulfonyl chloride (Tos-Cl) as an activating agent in a suitable solvent like DMAc. researchgate.net This process creates an amphiphilic conjugate, with the hydrophobic salicylate moieties attached to the hydrophilic HPMC backbone. researchgate.net The resulting HPMC-salicylate conjugates have been shown to self-assemble into nanostructures in aqueous environments. researchgate.net

Poly(2-ethyl-2-oxazoline) (PEtOx) is another biocompatible polymer used for such conjugations. ugent.be In this system, the drug is attached to the polymer side chains through a hydrolytically cleavable ester linker, which is introduced via sequential post-polymerization modification. ugent.be This modular approach allows for tuning the rate of drug release by chemically modifying the ester linkage. ugent.be

Table 1: Examples of Polymeric Carrier Conjugation with Salicylates

| Polymeric Carrier | Functionalization/Coupling Method | Key Findings | Reference(s) |

| Poly(vinyl alcohol) (PVA) | Two-stage process: 1. Chloroacetylation of PVA with chloroacetyl chloride. 2. Coupling with sodium salicylate. | Ester bond formation between the drug and polymer side chain. Gradual release of sodium salicylate via hydrolysis. | sapub.org |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Two-stage process: 1. Functionalization with chloroacetate groups. 2. Reaction with sodium salicylate. | Degree of substitution ranged from 32.2 to 98.1 mol.%. Drug release depends on the conjugate's hydrophilic character and pH. | researchgate.net |

| Hydroxypropylmethylcellulose (HPMC) | In situ activation of salicylic acid with p-toluenesulfonyl chloride (Tos-Cl). | Creates an amphiphilic conjugate that forms self-assembled nanorods. | researchgate.net |

| Poly(2-ethyl-2-oxazoline) (PEtOx) | Sequential post-polymerization modification to introduce a hydrolytically cleavable ester linker for drug attachment. | The rate of in vitro drug release can be tuned over a month by modulating the ester linker. | ugent.be |

Integration within Polymer Architectures via Transesterification

Transesterification is a powerful method for integrating salicylate units directly into the backbone of polyesters. This approach creates copolyesters where the salicylate moieties act as "weak links," enhancing the polymer's degradability without significantly compromising its mechanical and thermal properties. nsf.govacs.org This is particularly relevant for addressing the environmental persistence of common plastics like polyesters. nih.gov

One prominent strategy is the ring-opening transesterification polymerization (ROTEP) of a salicylate-based cyclic monomer with other cyclic esters. digitellinc.com For example, salicylic methyl glycolide (B1360168) (SMG), a cyclic ester derived from salicylic acid and lactic acid, can be copolymerized with lactide. digitellinc.com This produces a copolyester that is very similar to standard polylactide (PLA) in terms of its properties but exhibits much greater susceptibility to hydrolytic degradation. digitellinc.com The homopolymer, poly(salicylic methyl glycolide) (PSMG), is a rigid thermoplastic that shows complete mass loss in simulated seawater over approximately two months. digitellinc.com

Another approach involves the post-polymerization modification of commercial polyesters through transesterification in the melt state. nsf.gov This scalable technique uses a catalyst, such as di-n-octyltin oxide (DOTO), to incorporate salicylate units into the backbones of polymers like PLA, polycaprolactone (B3415563) (PCL), and a derivative of poly(ethylene terephthalate) (PETg). nsf.govnih.gov The reaction can be carried out in common processing equipment like twin-screw microcompounders. nsf.gov The resulting polyesters, containing sparsely distributed salicylate moieties, show enhanced hydrolytic degradation in various aqueous environments, including buffer solutions and seawater. nsf.gov Remarkably, this increased degradability is achieved while retaining the parent material's key thermal, mechanical, and oxygen barrier properties. nsf.govacs.org The degradation rate can also be tuned by adjusting the amount of salicylate incorporated into the polymer chain. acs.org

Table 2: Integration of Salicylate Units into Polyesters via Transesterification

| Polymer System | Synthetic Method | Catalyst | Key Findings | Reference(s) |

| Poly(lactide) (PLA) & Salicylic methyl glycolide (SMG) | Ring-opening transesterification copolymerization (ROTEP). | Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) | Produces a copolyester with properties similar to PLA but with significantly enhanced hydrolytic degradation. | digitellinc.com |

| PLA, PCL, PETg & Salicylate | Transesterification in the melt state using a microcompounder. | Di-n-octyltin oxide (DOTO) | High conversion (>99%) was achieved in shorter reaction times (3h) compared to solution methods. The modified polymers showed enhanced degradation without sacrificing key material properties. | nsf.gov |

| PLA & Salicylate | In-situ polymerization-transesterification. | Not specified | A scalable approach to incorporate salicylate units into commercial polyester (B1180765) backbones, resulting in high molar mass polymers with enhanced degradability. | nsf.govnih.gov |

Computational Chemistry and Theoretical Investigations of 2 Hydroxypropyl Salicylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics. For molecules like 2-hydroxypropyl salicylate (B1505791), these calculations elucidate the relationship between its structure and its chemical behavior.

Density Functional Theory (DFT) has become a primary method in computational pharmaceutics for its accuracy in resolving electronic structures. mdpi.com The foundation of DFT is the Hohenberg-Kohn theorem, which states that the ground-state properties of a system are determined by its electron density. mdpi.com This simplifies the complex multi-electron problem, making it computationally feasible to study molecules of pharmaceutical interest. mdpi.com

For 2-hydroxypropyl salicylate, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311G+(d,p), would be employed to perform geometry optimization. mdpi.com This process finds the lowest energy arrangement of the atoms, predicting stable molecular conformations and providing precise data on bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov For instance, studies on similar molecules like isopropyl salicylate have successfully used this method to determine the geometric characteristics of alkali metal salicylates. mdpi.com The optimization process is crucial as the resulting stable geometry is the starting point for most other computational analyses. By mapping the potential energy surface, researchers can identify various low-energy conformers and the energy barriers between them, creating a detailed energy landscape of the molecule.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap is associated with high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netmalayajournal.org

Table 1: Illustrative Frontier Molecular Orbital Data This table presents typical data that would be generated from a DFT analysis of this compound.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference (ELUMO - EHOMO) | 3.0 to 5.0 |

From the HOMO and LUMO energy values, several theoretical chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a quantitative basis for comparing its chemical behavior with other molecules.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. mdpi.com It is calculated as ω = μ² / (2η).

Organic materials with extended π-conjugated systems and electron donor-acceptor groups can exhibit significant non-linear optical (NLO) properties. pensoft.net Salicylates, with their aromatic ring and functional groups, are candidates for such applications. pensoft.netiaamonline.org Computational methods can predict the NLO response of a molecule by calculating its hyperpolarizability.

The third-order NLO properties are of particular interest for applications in optical switching and data storage. pensoft.netmdpi.com Theoretical calculations can determine the second hyperpolarizability (γ), which is the microscopic origin of the third-order NLO response. mdpi.com The Z-scan technique is a common experimental method used to measure the third-order nonlinear optical susceptibility (χ³), and computational results can be correlated with these experimental findings. researchgate.net For this compound, DFT calculations could predict its potential as an NLO material by quantifying its molecular hyperpolarizability, guiding the synthesis of novel organic crystals for photonic applications. iaamonline.org

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the molecule's dynamic behavior.

MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. kanazawa-u.ac.jp By simulating the molecule in different environments (e.g., in a vacuum or various solvents), researchers can observe how it folds and what conformations are most stable. kanazawa-u.ac.jp

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Tracks the average deviation of atomic positions from a reference structure over time. A stable RMSD value indicates that the system has reached equilibrium. kanazawa-u.ac.jp

Radius of Gyration (Rg): Measures the compactness of the molecule's structure. Changes in Rg can indicate conformational transitions. mdpi.com

Hydrogen Bonds: Analysis of intramolecular and intermolecular hydrogen bonds can reveal key interactions that stabilize certain conformations. kanazawa-u.ac.jp

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to the solvent, providing insights into its solubility and interactions with the surrounding medium. kanazawa-u.ac.jp

For this compound, MD simulations could reveal the preferred orientations of the hydroxypropyl side chain relative to the salicylate ring and how these conformations are influenced by the solvent. Such studies, similar to those performed on complexes of aspirin (B1665792) and hydroxypropyl-β-cyclodextrin, provide crucial insights into the molecule's structural stability and dynamic behavior in solution. kanazawa-u.ac.jp

Analysis of Intermolecular Interactions and Binding Affinities

Computational studies are pivotal in elucidating the intermolecular interactions that govern the behavior of this compound in various environments. Techniques such as Hirshfeld surface analysis and molecular docking simulations provide detailed insights into these non-covalent interactions and predict the binding affinities of the compound with target proteins.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. ijpras.com This technique is instrumental in understanding the binding mechanisms and affinities of molecules like this compound. The binding affinity, often expressed as a negative value in kcal/mol, indicates the strength of the interaction, with more negative values suggesting stronger binding. oatext.comnih.gov Studies on similar salicylate derivatives have shown that the addition of different functional groups can significantly alter the binding affinity. oatext.com For instance, molecular docking studies on aspirin and its metabolites revealed that modifications to the parent structure can lead to improved binding affinities with target proteins like prostaglandin (B15479496) H2 (PGH2) synthase. oatext.com The stability of the resulting complex is often governed by a combination of enthalpy and entropy factors. mdpi.com

The interaction between a ligand and a receptor can be influenced by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net Computational models can predict these interactions and provide a detailed picture of the binding mode. For example, in the case of silibinin, a hepatoprotectant drug, its complexation with 2-hydroxypropyl-β-cyclodextrin was studied using molecular dynamics calculations to understand the thermodynamic characteristics and stability of the complex. nih.gov

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Salicylic (B10762653) Acid | Cyclooxygenase-2 (COX-2) | -7.0 | Arg120, Tyr385, Ser530 |

| Aspirin | Prostaglandin H2 Synthase (5F19) | -7.0 | Not Specified |

| Salicyluric phenolic glucuronide | Prostaglandin H2 Synthase (5F19) | -9.5 | Not Specified |

Theoretical Approaches to Chemical Reactivity and Selectivity

Theoretical methods provide a powerful lens through which to examine the chemical reactivity and selectivity of molecules like this compound. By modeling electronic properties and reaction mechanisms, these approaches offer insights that complement experimental findings.

Electrostatic Molecular Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule, providing valuable information about its reactivity. researchgate.netnumberanalytics.com The MEP map displays regions of positive, negative, and neutral electrostatic potential on the molecular surface. oatext.com These regions are typically color-coded, with red indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue indicating electron-deficient areas (positive potential) that are favorable for nucleophilic attack. oatext.comyoutube.com Green and yellow areas represent regions with near-zero or slightly electron-rich potential, respectively. researchgate.net

For salicylate derivatives, MEP analysis can identify the most reactive sites for various chemical reactions. researchgate.net For example, in salicylic acid, the MEP map shows that the most negative potential is located around the oxygen atoms of the carboxyl and hydroxyl groups, making them likely sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the hydroxyl and carboxyl groups exhibit positive potential, indicating their susceptibility to nucleophilic attack. oatext.com This information is crucial for predicting how this compound might interact with other molecules and its potential role in chemical reactions. numberanalytics.com The shape and size of the molecule, along with its charge distribution, can be simultaneously visualized, offering a comprehensive picture of its chemical nature. oatext.com

| Atomic Site | Electrostatic Potential Range (a.u.) | Predicted Reactivity |

|---|---|---|

| Carboxyl Oxygen | -0.05 to -0.10 | High for Electrophilic Attack |

| Hydroxyl Oxygen | -0.04 to -0.08 | High for Electrophilic Attack |

| Hydroxyl Hydrogen | +0.05 to +0.10 | High for Nucleophilic Attack |

| Aromatic Ring | -0.02 to +0.02 | Relatively Neutral |

Theoretical Modeling of Radical Scavenging Mechanisms

The antioxidant properties of salicylates are often attributed to their ability to scavenge free radicals. nih.govresearchgate.net Theoretical modeling, particularly using Density Functional Theory (DFT), is employed to investigate the mechanisms behind this radical scavenging activity. mdpi.com Several mechanisms have been proposed for the antioxidant action of phenolic compounds, including:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The feasibility of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE indicates an easier hydrogen donation. acs.org

Single-Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the antioxidant to the radical, forming a radical cation, which then deprotonates. The ionization potential (IP) is a key parameter for the initial electron transfer step. acs.orgscielo.br

Sequential Proton Loss Electron Transfer (SPLET): This mechanism begins with the deprotonation of the antioxidant, followed by the transfer of an electron from the resulting anion to the free radical. acs.orgscielo.br

Computational studies on various salicylate derivatives have shown that the specific mechanism can be solvent-dependent. acs.org For instance, the HAT mechanism might be predominant in the gas phase, while SET-PT and SPLET mechanisms may be favored in solution. acs.org The antioxidant capacity is influenced by the molecular structure; for example, the presence and position of hydroxyl groups on the aromatic ring play a crucial role. researchgate.netmdpi.com Theoretical calculations can help identify the most likely active sites for radical attack by analyzing parameters like the bond lengths of phenolic hydroxyl groups and spin density distribution. mdpi.com For some salicylates, derivatives with additional hydroxyl groups or specific substitutions have demonstrated enhanced radical scavenging capacity compared to salicylic acid itself. researchgate.net

| Compound | Mechanism | Key Parameter | Calculated Value (Illustrative) |

|---|---|---|---|

| Salicylic Acid | HAT | O-H Bond Dissociation Enthalpy (kcal/mol) | 85-90 |

| Salicylic Acid | SET-PT | Ionization Potential (eV) | ~8.5 |

| Gentisic Acid (a dihydroxybenzoic acid) | HAT | O-H Bond Dissociation Enthalpy (kcal/mol) | 75-80 |

Degradation Pathways and Chemical Stability of 2 Hydroxypropyl Salicylate

Chemical Degradation Kinetics and Mechanisms

The chemical stability of 2-Hydroxypropyl salicylate (B1505791) is primarily dictated by the reactivity of its ester bond and its response to thermal stress. While specific kinetic studies on this particular compound are not extensively available in the public literature, its degradation pathways can be inferred from the well-established chemistry of salicylate esters and related compounds.

The ester linkage in 2-Hydroxypropyl salicylate is susceptible to hydrolysis, a reaction that cleaves the bond to yield salicylic (B10762653) acid and propylene (B89431) glycol. The rate of this hydrolysis is highly dependent on the pH and temperature of the environment.

In aqueous solutions, the hydrolysis of salicylate esters can be catalyzed by both acids and bases. The presence of a hydroxyl group on the propyl chain may also lead to intramolecular catalysis, potentially influencing the rate of hydrolysis. researchgate.netrsc.orgacs.orgproquest.com The reaction is generally a pseudo-first-order process. scispace.comdergipark.org.tr

General Hydrolysis Mechanisms:

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then collapses to form a carboxylate salt and an alcohol. This process is typically faster than acid-catalyzed hydrolysis.

The stability of salicylate esters can be influenced by the surrounding chemical matrix. For instance, in formulated products, the presence of other excipients can affect the rate of hydrolysis.

Table 1: Factors Influencing Hydrolytic Stability of Salicylate Esters

| Factor | Effect on Hydrolysis Rate | Rationale |

|---|---|---|

| pH | Increases in both acidic and alkaline conditions | Catalysis by H+ and OH- ions. |

| Temperature | Increases with temperature | Provides activation energy for the reaction. |

| Solvent Polarity | Varies | Can influence the stability of transition states. |

| Intramolecular Catalysis | Potential for increased rate | The proximate hydroxyl group may act as a general base. rsc.org |

The thermal degradation of esters can proceed through several mechanisms, including:

Pyrolytic syn-elimination: This involves the formation of a cyclic transition state, leading to an alkene and a carboxylic acid. For this compound, this would likely result in the formation of salicylic acid and propylene.

Homolytic cleavage: At very high temperatures, the C-O bond of the ester can break homolytically to form radicals, which can then undergo a variety of secondary reactions.

Studies on the thermal decomposition of similar compounds, such as salicylsalicylic acid, have shown that decomposition can occur in multiple stages and may be influenced by the physical state (crystalline vs. amorphous) of the compound.

Biotransformation and Enzymatic Degradation Routes

In biological systems, the degradation of this compound is expected to begin with the enzymatic hydrolysis of the ester bond, releasing salicylic acid and propylene glycol. The subsequent fate of the molecule is then determined by the well-documented microbial metabolism of salicylate compounds.

A wide variety of microorganisms, particularly bacteria and some fungi, are capable of utilizing salicylic acid as a carbon and energy source. sabanciuniv.eduscielo.brnih.govoup.com The initial step in these metabolic pathways is the enzymatic conversion of salicylate into catecholic intermediates.

Two primary pathways for the microbial catabolism of salicylate have been identified:

The Catechol Pathway: Salicylate is converted to catechol through oxidative decarboxylation.

The Gentisate Pathway: Salicylate is hydroxylated to form gentisate. tandfonline.comtandfonline.comoup.com

The specific pathway utilized can depend on the microbial species and the environmental conditions. For example, Pseudomonas species are well-known for their ability to degrade salicylate. scielo.brtandfonline.comtandfonline.com

The enzymatic machinery responsible for salicylate degradation is well-characterized. The key enzymes in the initial steps of the two main pathways are:

Salicylate Hydroxylase: This is a flavin-dependent monooxygenase that catalyzes the conversion of salicylate to catechol. nih.govnih.govresearchgate.netusu.edu This enzyme requires a reducing agent, typically NADH, and molecular oxygen. The reaction involves the hydroxylation of the aromatic ring and the subsequent decarboxylation.

Salicylate 5-hydroxylase: This enzyme is involved in the gentisate pathway and catalyzes the hydroxylation of salicylate at the 5-position to form gentisate. acs.org

These initial enzymatic steps are crucial as they prepare the aromatic ring for subsequent cleavage and entry into central metabolic pathways.

Table 2: Key Enzymes in Salicylate Catabolism

| Enzyme | Pathway | Reaction Catalyzed | Cofactors |

|---|---|---|---|

| Salicylate Hydroxylase | Catechol Pathway | Salicylate + NADH + H+ + O2 → Catechol + CO2 + NAD+ + H2O | FAD, NADH |

| Salicylate 5-hydroxylase | Gentisate Pathway | Salicylate + NAD(P)H + H+ + O2 → Gentisate + NAD(P)+ + H2O | Varies |

Following the initial enzymatic attack on salicylic acid, a series of intermediate metabolites are formed. The most significant of these are catechol and gentisate, which are the entry points for further degradation.

Catechol: This dihydroxybenzene is a central intermediate in the catabolism of many aromatic compounds. It is typically cleaved by dioxygenase enzymes, either through ortho- or meta-cleavage pathways, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.

Gentisate: This is another key dihydroxybenzoic acid intermediate. It is also cleaved by a dioxygenase, gentisate 1,2-dioxygenase, to form maleylpyruvate, which is further metabolized. researchgate.net

The identification of these intermediates in microbial cultures grown on salicylate provides strong evidence for the operative degradation pathways. tandfonline.comtandfonline.comresearchgate.net The metabolic route taken for the degradation of this compound would ultimately converge on these central pathways after the initial hydrolysis of the ester bond.

Oxidative and Photolytic Degradation Processes of this compound

The chemical stability of this compound is intrinsically linked to the salicylate moiety, which is susceptible to degradation through oxidative and photolytic pathways. While specific research on the 2-hydroxypropyl ester is limited, extensive studies on its parent compound, salicylic acid, provide a robust framework for understanding its degradation mechanisms. The primary routes of degradation involve reactions with highly reactive oxygen species, such as hydroxyl radicals, and decomposition induced by exposure to ultraviolet radiation.

Hydroxyl Radical-Induced Oxidation and Adduct Formation

The degradation of salicylates in aqueous environments is significantly influenced by advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals (•OH). These radicals readily attack the aromatic ring of the salicylate molecule, leading to the formation of hydroxylated derivatives. iaea.org Research on salicylic acid has consistently shown that this process is a primary degradation pathway. iaea.orgresearchgate.net

The reaction mechanism involves the electrophilic addition of the hydroxyl radical to the electron-rich benzene (B151609) ring of the salicylate. This attack results predominantly in the formation of dihydroxybenzoic acid isomers. researchgate.net Specifically for salicylic acid, the main products identified are 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. mdpi.comnih.govnih.gov The formation of 2,3-dihydroxybenzoic acid is considered a specific marker for direct hydroxyl radical attack, whereas 2,5-dihydroxybenzoic acid can also be formed through enzymatic pathways. nih.gov

Given the identical aromatic core, it is scientifically sound to extrapolate that this compound undergoes a similar oxidative degradation. The hydroxyl radical would attack the phenyl ring, leading to the formation of hydroxylated adducts. The primary degradation products would therefore be 2-hydroxypropyl 3,4-dihydroxybenzoate and 2-hydroxypropyl 2,5-dihydroxybenzoate, analogous to the degradation products of salicylic acid. Further oxidation can lead to ring-opening and the formation of low molecular weight aliphatic acids, such as maleic and fumaric acid, eventually leading to complete mineralization with prolonged exposure. nih.govnih.gov

| Parent Compound | Primary Degradation Product | Secondary Degradation Product | Further Oxidation Products |

|---|---|---|---|

| This compound | 2-hydroxypropyl 3,4-dihydroxybenzoate | 2-hydroxypropyl 2,5-dihydroxybenzoate | Maleic acid, Fumaric acid, Oxalic acid nih.govnih.gov |

Photochemical Stability and Degradation Kinetics

The photochemical stability of this compound is determined by the light-absorbing properties of its salicylate chromophore. Exposure to ultraviolet (UV) radiation can induce photodegradation. Studies on salicylic acid demonstrate that it undergoes degradation at a moderate rate under the influence of UV irradiation alone. mdpi.com This process is significantly accelerated in the presence of agents that promote the formation of hydroxyl radicals, such as hydrogen peroxide (H₂O₂) or Fenton reagents (a combination of hydrogen peroxide and ferrous ions). mdpi.comcnrs.frrasayanjournal.co.in

The degradation of salicylic acid and its primary intermediates typically follows pseudo-first-order reaction kinetics. mdpi.comrasayanjournal.co.in In studies involving UV irradiation without additional oxidants, the photodegradation of salicylic acid was observed with a rate constant of 0.0052 min⁻¹. Interestingly, one of its main degradation products, 2,5-dihydroxybenzoic acid, degrades slightly faster under the same conditions, with a rate constant of 0.007 min⁻¹. mdpi.comnih.gov The addition of hydrogen peroxide significantly increases the rate of photodegradation in a concentration-dependent manner. mdpi.com

For this compound, a similar kinetic profile is expected due to the shared salicylate moiety. The primary photochemical event would involve the absorption of UV light by the aromatic ring, leading to electronic excitation and subsequent chemical reactions, including cleavage of the ester bond or degradation of the ring structure. The degradation would likely follow a pseudo-first-order model, with the rate being highly dependent on the intensity of the UV radiation and the presence of photocatalysts or radical initiators in the environment.

| Compound | Kinetic Model | Reaction Rate Constant (k) (min⁻¹) | Reference |

|---|---|---|---|

| Salicylic Acid (SA) | First-Order | 0.0052 | mdpi.comnih.gov |

| 2,5-Dihydroxybenzoic Acid (2,5-DHBA) | First-Order | 0.007 | mdpi.comnih.gov |

Advanced Analytical Method Development and Validation for 2 Hydroxypropyl Salicylate

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a primary tool for the analysis of 2-Hydroxypropyl salicylate (B1505791). It offers high resolution and sensitivity, making it suitable for complex mixtures found in pharmaceutical and cosmetic formulations.

The development of a reliable HPLC method is a meticulous process involving the optimization of several critical parameters to achieve efficient separation and accurate quantification. iosrphr.org The goal is to fine-tune conditions to ensure good resolution, peak shape, and reproducibility. iosrphr.org For salicylate compounds, reversed-phase HPLC is a commonly employed technique.

Key parameters that require optimization include:

Stationary Phase (Column): The choice of the column is crucial for achieving selectivity. sigmaaldrich.com For separating salicylate derivatives, columns like a C8 or C18 are often used. ekb.eg For instance, a method for separating 2-Hydroxyethyl Salicylate, a structurally similar compound, utilized a Primesep B mixed-mode column (4.6×150 mm, 5 µm). sielc.com

Mobile Phase: The mobile phase composition, including the organic solvent (e.g., acetonitrile (B52724), methanol), aqueous component, and pH, significantly impacts retention time and selectivity. sigmaaldrich.com A typical mobile phase for a related compound involved a mixture of acetonitrile and water (25/75%) with 0.5% sulfuric acid as a buffer. sielc.com The pH of the mobile phase should be carefully selected, with a low pH (1-3) often preferred in reversed-phase mode to reduce the chromatographic activity of column silanol groups. sigmaaldrich.com

Flow Rate and Temperature: A flow rate of 1.0 to 1.5 mL/min is a common starting point. sigmaaldrich.com Adjusting the column temperature can also help in optimizing the separation of closely eluting peaks. sigmaaldrich.com

Detection Wavelength: The detector wavelength should be set to the absorption maximum of the analyte for optimal sensitivity. For salicylate derivatives, this is typically in the UV range.

| Parameter | Typical Condition/Consideration | Rationale for Optimization |

|---|---|---|

| Column (Stationary Phase) | Reversed-Phase C8 or C18; Mixed-Mode | To achieve optimal selectivity and retention for salicylate compounds. sigmaaldrich.com |

| Mobile Phase | Acetonitrile/Methanol and buffered water (e.g., with H₂SO₄ or TFA) | To control retention time and peak shape; pH adjustment is critical. sigmaaldrich.com |

| Flow Rate | 1.0 - 1.5 mL/min | To balance analysis time with separation efficiency. sigmaaldrich.com |

| Temperature | Ambient or controlled (e.g., 25-40°C) | To improve peak shape and reduce viscosity, affecting resolution. sigmaaldrich.com |

| Detection | UV, typically between 230 nm and 310 nm | To maximize sensitivity based on the analyte's UV absorbance maxima. sielc.com |

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a powerful technique for the analysis of multicomponent samples. measurlabs.com The DAD detector acquires absorbance data over a wide range of wavelengths simultaneously, providing three-dimensional data (absorbance, time, and wavelength). measurlabs.comlcms.cz

This capability offers significant advantages for the analysis of 2-Hydroxypropyl salicylate:

Peak Purity Analysis: The DAD provides UV spectra for any point across a chromatographic peak. By comparing spectra from the upslope, apex, and downslope of the peak, one can assess its homogeneity and detect the presence of co-eluting impurities. lcms.cz Modern software can detect spectral impurities down to the 0.1% level. lcms.cz

Compound Identification: While not definitive, matching the UV spectrum of an unknown peak with that of a known reference standard provides strong evidence for its identity, especially when combined with retention time data. lcms.czlibretexts.org

Method Development Optimization: During method development, the DAD allows for the determination of the optimal detection wavelength for this compound without needing to perform multiple runs.

Simultaneous Quantification: In formulations containing multiple active ingredients or known impurities, HPLC-DAD allows for the simultaneous quantification of each component at its respective optimal wavelength in a single chromatographic run. pjoes.com

| Feature | Advantage for this compound Analysis |

|---|---|

| Full UV-Vis Spectra Acquisition | Allows for post-run determination of the optimal wavelength for quantification. lcms.cz |

| Peak Purity Assessment | Confirms the homogeneity of the analyte peak and detects co-eluting impurities. lcms.cz |

| Spectral Library Matching | Aids in the tentative identification of the compound by comparing its spectrum to a reference. lcms.cz |

| Simultaneous Multi-Wavelength Analysis | Enables the analysis of this compound alongside other UV-absorbing compounds in a single run. pjoes.com |

For the analysis of trace levels of this compound or its metabolites, Liquid Chromatography-Mass Spectrometry (LC/MS) is the technique of choice. mdpi.com This hyphenated technique couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. mdpi.com LC-MS/MS, in particular, offers significant advantages in speed, selectivity, and robustness. researchgate.net

Evidence for the utility of LC/MS in salicylate analysis is well-documented. A highly sensitive LC/MS assay was developed for quantifying 2,3-dihydroxybenzoic acid (2,3-DHBA), a hydroxylation product of salicylate, with a detection limit below 0.25 pmol. nih.gov For other complex molecules, LC-MS/MS methods have proven to be approximately 100-fold more sensitive than conventional HPLC assays. researchgate.netnih.gov

Key benefits of using LC/MS for this compound analysis include:

Unmatched Sensitivity: LC/MS can achieve extremely low limits of detection (LOD) and quantification (LOQ), often in the nanogram or picogram per milliliter range. researchgate.netresearchgate.net

High Specificity: Mass spectrometry provides mass-to-charge ratio (m/z) data, which is highly specific to the molecular structure of the analyte. This minimizes interference from matrix components, providing more reliable quantification than UV detection. mdpi.com

Structural Information: MS/MS can be used to fragment the parent ion, yielding a characteristic pattern of product ions that can confirm the compound's identity and provide structural information.

Simplified Sample Preparation: Due to its high selectivity, LC/MS often allows for simpler and faster sample preparation procedures, such as protein precipitation, compared to methods requiring extensive cleanup steps. researchgate.net

| Technique | Typical Limit of Quantification (LOQ) | Specificity |

|---|---|---|

| HPLC-UV | µg/mL range | Based on retention time and UV absorbance, prone to interference. libretexts.org |

| LC-MS/MS | ng/mL to pg/mL range researchgate.netresearchgate.net | Based on retention time and specific mass transitions (parent/daughter ions), highly specific. mdpi.com |

Spectrophotometric and Spectroscopic Assays for Detection

Spectroscopic methods provide rapid and often non-destructive ways to analyze this compound, making them valuable for both quantitative analysis and screening purposes.

UV-Vis spectroscopy is a straightforward and cost-effective method for the quantitative analysis of compounds that absorb ultraviolet or visible light. libretexts.org Salicylates possess a chromophore (the benzene (B151609) ring with hydroxyl and ester groups) that makes them suitable for UV analysis. A UV-Vis spectrum for the related compound 2-hydroxyethyl salicylate shows distinct absorption maxima at 206 nm, 238 nm, and 305 nm. sielc.com It is expected that this compound would exhibit a similar absorption profile.

For quantitative analysis, a wavelength corresponding to one of the absorption maxima is selected to construct a calibration curve based on Beer-Lambert Law. researchgate.net While highly sensitive, UV-Vis spectroscopy is not very selective, as many other compounds can absorb in the same region. libretexts.org Therefore, it is most effective for analyzing relatively pure samples or after the analyte has been separated from interfering substances. libretexts.org In some cases, a derivatization reaction can be used to form a colored complex, shifting the absorbance to a different wavelength to avoid interference, as has been done for salicylic (B10762653) acid using ferric chloride to produce a complex with an absorbance maximum at 505 nm. researchgate.net

| Compound | Reported Absorption Maxima (λmax) |

|---|---|

| 2-Hydroxyethyl Salicylate (analog) | 206 nm, 238 nm, 305 nm sielc.com |

| Salicylic Acid (derivatized with FeCl₃) | 505 nm researchgate.net |

In quality control and formulation development, there is a need for rapid screening methods that can quickly assess material identity or compatibility without the time and expense of full chromatographic analysis. Spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Near-Infrared (NIR) spectroscopy, when combined with chemometric methods, are well-suited for this purpose. mdpi.com

FT-IR and NIR Spectroscopy: These techniques provide a molecular "fingerprint" based on the vibrational properties of the molecule's chemical bonds. They are fast, non-destructive, and require minimal sample preparation.

Chemometrics: Techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be applied to the spectral data. mdpi.com These statistical methods can detect subtle changes in the spectra that may not be apparent through visual inspection, allowing for the rapid detection of interactions between the active pharmaceutical ingredient (API) and excipients under stress conditions. mdpi.com

A rapid screening method for this compound could be developed by building a spectral library of the pure compound and its various formulations. New batches could then be rapidly screened against this library to confirm identity, check for gross contamination, or assess stability, providing a valuable tool for early-stage development and routine quality control. mdpi.com

Validation Parameters for Robust Analytical Methodologies

The validation of an analytical method ensures that it is suitable for its intended purpose by providing documented evidence that the procedure consistently produces a result that meets pre-determined acceptance criteria. globalresearchonline.net For this compound, robust and validated analytical methodologies are crucial for quality control, ensuring the identity, purity, and concentration of the compound in various samples. The key parameters for validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH).

Assessment of Selectivity, Linearity, Accuracy, and Precision

These parameters are fundamental to demonstrating that an analytical method is reliable and fit for purpose. They collectively ensure that the method can distinguish the analyte, provide results proportional to the concentration, and deliver results that are both correct and reproducible.

Selectivity

Selectivity, often used interchangeably with specificity, is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample. gavinpublishers.com For this compound, these components could include starting materials, synthetic by-products, degradation products, or matrix components. A stability-indicating method, for example, must be able to resolve the this compound peak from any peaks corresponding to its degradants that may form under stress conditions like acid or alkali hydrolysis, oxidation, or heat. conicet.gov.ar The selectivity of a chromatographic method is typically demonstrated by showing that the analyte peak is pure and well-separated from other components, often confirmed using techniques like photodiode array (PDA) detection to assess peak purity.

Linearity

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net This is typically demonstrated by analyzing a series of standards of this compound at different known concentrations. A calibration curve is generated by plotting the analytical response (e.g., peak area in chromatography) against the concentration. The relationship is evaluated statistically, most commonly through linear regression analysis. The correlation coefficient (R²), y-intercept, and slope of the regression line are key indicators of linearity. globalresearchonline.net An R² value close to 1.000 indicates a strong linear relationship.

Table 1: Representative Linearity Data for this compound Analysis by HPLC-UV

| Concentration (µg/mL) | Peak Area (mAU*s) |

|---|---|

| 50 | 125,430 |

| 75 | 188,150 |

| 100 | 250,980 |

| 125 | 313,720 |

| 150 | 376,550 |

| Regression Equation | y = 2510.8x - 120 |

| Correlation Coefficient (R²) | 0.9998 |

Accuracy

Accuracy is a measure of the closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often assessed using recovery studies, where a known amount of pure this compound (analyte) is added to a placebo or sample matrix. The mixture is then analyzed, and the percentage of the analyte recovered is calculated. According to regulatory guidelines, accuracy should be assessed at a minimum of three concentration levels covering the specified range, with multiple replicates at each level. For drug products, typical recovery is expected to be within 98-102%. gavinpublishers.com

Table 2: Hypothetical Accuracy (Recovery) Data for this compound

| Spike Level | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |

|---|---|---|---|

| 80% | 8.05 | 7.98 | 99.1 |

| 100% | 10.02 | 10.05 | 100.3 |

| 120% | 12.01 | 11.91 | 99.2 |

| Mean Recovery (%) | 99.5 |

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. globalresearchonline.net It is a measure of random error and is usually expressed as the standard deviation (SD) or relative standard deviation (RSD) of a series of measurements. Precision is evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. wjarr.com

Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. globalresearchonline.net

Reproducibility: Assesses the precision between different laboratories. wjarr.com

Table 3: Representative Precision Data for this compound Assay

| Precision Level | Replicate | Measured Concentration (µg/mL) | Mean (µg/mL) | RSD (%) |

|---|---|---|---|---|

| Repeatability | 1 | 100.2 | 100.1 | 0.25% |

| 2 | 99.8 | |||

| 3 | 100.3 | |||

| 4 | 100.1 | |||

| 5 | 99.9 | |||

| 6 | 100.2 | |||

| Intermediate Precision (Day 2) | 1 | 100.5 | 100.4 | 0.31% |

| 2 | 100.1 | |||

| 3 | 100.8 | |||

| 4 | 100.3 | |||

| 5 | 100.0 | |||

| 6 | 100.5 |

Determination of Detection and Quantification Limits

The determination of detection and quantification limits is essential for analytical methods used to quantify impurities or low levels of an analyte.

Limit of Detection (LOD)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. loesungsfabrik.de It is a parameter for limit tests and indicates the sensitivity of the method. One of the most common methods for determining LOD is based on the standard deviation of the response and the slope of the calibration curve. The LOD is calculated using the formula:

LOD = 3.3 × (σ / S)

Where:

σ = the standard deviation of the response (which can be the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line). loesungsfabrik.deund.edu

S = the slope of the calibration curve. und.edu

Limit of Quantification (LOQ)

The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net This is a critical parameter for methods used to determine impurities or for the assay of low-concentration samples. The LOQ is also commonly calculated based on the standard deviation of the response and the slope of the calibration curve, using the formula:

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response. und.edu

S = the slope of the calibration curve. und.edu

The LOQ is formally verified by analyzing a number of samples at the determined concentration and showing that the precision and accuracy are within acceptable limits.

Table 4: Estimated LOD and LOQ for this compound

| Parameter | Method | Result (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | Based on Standard Deviation of the Response and Slope | 0.15 |

| Limit of Quantification (LOQ) | Based on Standard Deviation of the Response and Slope | 0.45 |

Structure Activity and Structure Property Relationships of Salicylate Esters

Influence of Molecular Structure on Spectroscopic Signatures

The molecular architecture of salicylate (B1505791) esters directly influences how they interact with electromagnetic radiation, resulting in unique spectroscopic fingerprints. These signatures, observed in vibrational and nuclear magnetic resonance spectroscopy, are sensitive to the electronic environment of the molecule, which is modulated by the nature of its constituent groups.

Substituents on the salicylate ring and variations in the ester group systematically alter vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These shifts provide valuable insights into the electronic distribution within the molecule.

Vibrational Frequencies:

The infrared (IR) spectrum of salicylate esters is characterized by prominent absorption bands corresponding to the carbonyl (C=O) and C-O stretching vibrations of the ester group, as well as the hydroxyl (O-H) and aromatic C-C bond vibrations. The position of the C=O stretching frequency is particularly sensitive to substituent effects. Electron-withdrawing groups on the aromatic ring tend to increase the C=O stretching frequency, while electron-donating groups generally cause a decrease. This is due to the alteration of the bond order of the carbonyl group through inductive and resonance effects.

Intramolecular hydrogen bonding between the phenolic hydroxyl group and the ester's carbonyl oxygen is a hallmark of salicylate esters, which significantly lowers the C=O stretching frequency compared to their para-isomers. For instance, the C=O stretching frequency in salicylates is often found in the 1680 cm⁻¹ region, a lower value that is attributed to both conjugation with the aromatic ring and the intramolecular hydrogen bond which weakens the C=O bond. spcmc.ac.in

| Substituent (X) in X-C₆H₄CO₂C₆H₅ | Position | ν(C=O) cm⁻¹ |

|---|---|---|

| 4-NH₂ | para | 1729.8 |

| 4-OCH₃ | para | 1733.2 |

| 4-CH₃ | para | 1735.5 |

| H | - | 1737.5 |

| 4-Cl | para | 1741.0 |

| 3-NO₂ | meta | 1746.4 |

| 4-NO₂ | para | 1749.8 |

Chemical Shifts:

In ¹H NMR spectroscopy, the chemical shift of the phenolic hydroxyl proton in salicylate esters is typically observed far downfield (around 10.9 ppm for simple alkyl salicylates), a consequence of the strong intramolecular hydrogen bond. sciepub.com The protons on the aromatic ring exhibit chemical shifts and coupling patterns consistent with their substitution. As the alkyl chain of the ester group increases in length, the chemical shift of the hydroxyl proton can shift slightly downfield. sciepub.com

For the ester group itself, the protons on the carbon adjacent to the ester oxygen (α-protons) are deshielded. In 2-Hydroxypropyl salicylate, the protons of the -OCH₂- group would be expected to have a chemical shift influenced by the adjacent oxygen and the rest of the propyl chain.

¹³C NMR spectroscopy provides further detail on the electronic environment of each carbon atom. The carbonyl carbon of the ester group in acids and esters typically resonates in the 170-185 ppm range. libretexts.org The carbons of the aromatic ring show shifts between 125-150 ppm. libretexts.org Substituents on the ring and changes in the ester group will predictably alter these chemical shifts. For example, electronegative atoms attached to a carbon tend to increase its chemical shift. libretexts.org

| Compound | Hydroxyl Proton (ppm) |

|---|---|

| Methyl Salicylate | 10.7710 |

| Ethyl Salicylate | 10.9233 |

| Propyl Salicylate | 10.9382 |

| Butyl Salicylate | 10.9497 |

Data from a study on short-chain alkyl salicylate esters. sciepub.com This data illustrates the effect of the ester alkyl chain on the hydroxyl proton chemical shift.

Elucidating Relationships between Molecular Architecture and Chemical Reactivity

The reactivity of salicylate esters is fundamentally dictated by their molecular structure. The arrangement of atoms and the distribution of electron density across the molecule determine the susceptibility of the ester to chemical transformations, most notably hydrolysis.

The rate of chemical reactions involving salicylate esters, such as hydrolysis, is influenced by both steric and electronic factors originating from the ester group and any substituents on the aromatic ring.

Electronic Effects: The electronic nature of the substituent group on the phenyl ring of the salicylic (B10762653) acid moiety can significantly impact the reactivity of the ester linkage. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, thereby accelerating the rate of hydrolysis. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing down the hydrolysis rate.

Steric Effects: The size and spatial arrangement of the ester group can present steric hindrance to the approach of a nucleophile to the carbonyl carbon. Larger, bulkier ester groups can physically obstruct the reaction center, leading to a decrease in the reaction rate. For this compound, the propyl chain is larger than a methyl or ethyl group, which may introduce some steric hindrance. However, the presence of the hydroxyl group on the propyl chain could also influence reactivity through intramolecular interactions or by affecting solvation. In a study on the alkaline hydrolysis of various synthetic organic esters, it was noted that shorter alkyl chains in the ester moiety exert a weaker steric effect, resulting in higher reactivity compared to esters with longer alkyl chains. chemrxiv.org

| Ester | Relative Rate Constant | Primary Influencing Factor |

|---|---|---|

| Benzyl (B1604629) Benzoate | Fastest | Electronic (electron-withdrawing phenyl group) |

| 2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate | Intermediate | Steric (shorter alkyl chains) |

| Di(2-ethylhexyl) Adipate | Slower | Steric (longer alkyl chains) |

| Butylparaben | Slowest | Electronic (electron-donating phenoxy group) |

This table is based on qualitative comparisons from a study on synthetic organic esters chemrxiv.org to illustrate the principles of steric and electronic effects on hydrolysis rates.

QSRR models are mathematical relationships that correlate the chemical structure of a series of compounds with their measured reactivity. nih.gov These models use molecular descriptors, which are numerical representations of molecular properties, to predict reactivity parameters such as reaction rate constants. For the hydrolysis of salicylate esters, a QSRR model would typically involve descriptors that quantify electronic effects (e.g., Hammett constants, calculated atomic charges) and steric effects (e.g., Taft steric parameters, molecular volume).

A general form of a QSRR equation for the hydrolysis of a series of substituted salicylate esters might be:

log(k) = c₀ + c₁σ + c₂Eₛ + ...

Where:

log(k) is the logarithm of the hydrolysis rate constant.

σ represents an electronic parameter (like the Hammett constant).

Eₛ represents a steric parameter (like the Taft steric parameter).

c₀, c₁, c₂ are coefficients determined by regression analysis.

Such models are valuable for predicting the reactivity of new, unsynthesized salicylate esters and for gaining a deeper understanding of the factors that govern their chemical behavior. chemrxiv.org

Ester Moiety Influence on Macromolecular Interactions and Material Behavior

When incorporated into a polymer structure, the nature of the salicylate ester moiety can have a profound impact on the properties of the resulting macromolecule, particularly its susceptibility to degradation.

The inclusion of salicylate units, such as this compound, into a polymer backbone, for instance in polyesters or poly(anhydride-esters), introduces hydrolytically labile ester linkages. The structure of the ester side chain plays a crucial role in modulating the rate of hydrolytic degradation of the polymer.

Polymers containing salicylate moieties can be designed to be biodegradable, breaking down into salicylic acid and other small molecules. nih.gov The rate of this degradation is highly dependent on the properties of the ester group. Factors such as the hydrophilicity and steric bulk of the ester side chain influence the accessibility of the ester linkage to water molecules.

For example, incorporating salicylate units into a polyester (B1180765) like polylactide has been shown to enhance its hydrolytic degradability. acs.org The presence of the salicylate moiety can accelerate the hydrolysis process. The specific structure of the ester group, such as the 2-hydroxypropyl group, would be expected to influence the degradation profile. The hydroxyl group in the side chain could increase the local hydrophilicity, potentially facilitating water penetration and accelerating hydrolysis compared to a simple propyl salicylate moiety.

The degradation of salicylic acid-based poly(anhydride-esters) is also influenced by environmental conditions such as pH. nih.gov Hydrolysis is often faster under basic conditions. The storage stability of such polymers is also a key consideration, with degradation being more pronounced at higher temperatures. nih.gov

| Storage Temperature (°C) | Initial Molecular Weight (g/mol) | Molecular Weight after 4 Weeks (g/mol) | % Decrease in Molecular Weight |

|---|---|---|---|

| -12 | 15,000 | 14,000 | 6.7% |

| 4 | 15,000 | 12,500 | 16.7% |

| 27 | 15,000 | 7,000 | 53.3% |

| 37 | 15,000 | 4,500 | 70.0% |

| 50 | 15,000 | 2,000 | 86.7% |

Data adapted from a storage stability study of a biodegradable salicylate-based poly(anhydride-ester). researchgate.net This table demonstrates the significant impact of environmental conditions on the hydrolytic stability of polymers containing salicylate esters.

Structure-Mechanical Property Relationships in Polymer Systems

The incorporation of salicylate esters, such as this compound, into polymer systems can significantly influence their mechanical properties. The nature and extent of this influence are intricately linked to the chemical structure of the salicylate, its concentration, and its interaction with the polymer matrix. The role of this compound can be as a comonomer, a pendant group, or an additive, each imparting distinct characteristics to the final material.

Influence of Salicylate Structure on Polymer Chain Interaction